4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid
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Overview
Description
4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound with the molecular formula C22H20N2O6. It is known for its unique structure, which includes a quinoline moiety and an amino benzoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common method involves the condensation of ethyl 3,6-diamino-4-quinolinecarboxylate with ethyl 4-aminobenzoate under acidic conditions, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Quinolines and Quinolones: Widely used as antibacterial, antifungal, and antiviral agents.
Uniqueness
4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid stands out due to its dual functionality, combining the properties of quinoline and amino benzoic acid.
Properties
Molecular Formula |
C22H20N2O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[[3,6-bis(ethoxycarbonyl)quinolin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O6/c1-3-29-21(27)14-7-10-18-16(11-14)19(17(12-23-18)22(28)30-4-2)24-15-8-5-13(6-9-15)20(25)26/h5-12H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VBMCHIXZUZWCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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